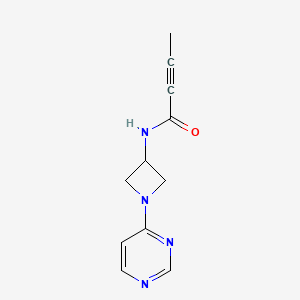

![molecular formula C18H14N2O2S2 B2980636 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097932-40-4](/img/structure/B2980636.png)

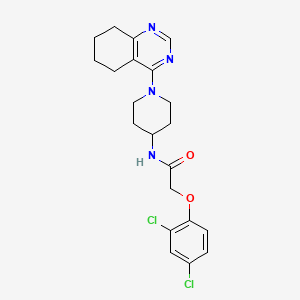

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a similar compound .Molecular Structure Analysis

The compound contains a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains furan and thiophene rings, which are five-membered rings with oxygen and sulfur atoms, respectively .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as electrophilic substitution reactions like nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications

Synthesis and Reactivity

Research has shown interest in the synthesis and reactivity of compounds related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide, focusing on their potential for further functionalization and application in organic synthesis. For example, Aleksandrov et al. (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similar studies have expanded on the synthesis and electrophilic substitution reactions of related compounds, exploring the versatility of these heterocyclic frameworks in organic chemistry (Aleksandrov et al., 2021).

Biological Activity

Further research has investigated the biological activities of compounds within the same chemical family, focusing on their potential as antimicrobial and anticancer agents. Patel and Shaikh (2010) studied new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, evaluating their antimicrobial efficacy against various bacterial and fungal species (Patel & Shaikh, 2010). Additionally, Zaki et al. (2018) explored the synthesis and anticancer activities of pyridines and thioamides derived from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrating significant cytotoxicity against cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Advanced Materials

Compounds related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide have also found applications in the development of advanced materials. For instance, Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, uncovering their potential use as sensitizers in photo-oxidative processes (Amati et al., 2010).

Safety and Hazards

The safety and hazards of this specific compound are not known. It’s always important to handle chemical compounds with care and use appropriate safety measures.

Future Directions

Mechanism of Action

Target of Action

Compounds containing furan, thiophene, and benzothiazole structures have been associated with a variety of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Furan, thiophene, and benzothiazole derivatives have been associated with a variety of biological effects, suggesting that they may influence multiple pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, photolysis studies have shown that furan and thiophene derivatives can undergo reactions when exposed to light .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c21-18(12-3-4-15-17(8-12)24-11-20-15)19-9-14(13-5-7-23-10-13)16-2-1-6-22-16/h1-8,10-11,14H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAKFUFUDMQXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)

![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)

![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)

![3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2980571.png)

![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)